Comprehensive Physicochemical and Synthetic Profiling of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone
Comprehensive Physicochemical and Synthetic Profiling of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone
Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
In modern drug discovery, the strategic decoration of pyridine scaffolds is a cornerstone of lead optimization. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) represents a highly specialized, electron-deficient heterocyclic building block. Characterized by the presence of two strong electron-withdrawing groups (EWG)—the nitro group at C5 and the acetyl group at C2—alongside a sterically directing methyl group at C4, this molecule offers a unique electronic topology.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and validated synthetic workflows. Furthermore, it contextualizes the utility of this scaffold in the synthesis of advanced therapeutics, including DNA-dependent protein kinase (DNA-PK) inhibitors[1] and Notch signaling pathway modulators[2].
Physicochemical Profiling and Structural Data
Understanding the quantitative metrics of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is critical for predicting its behavior in both synthetic environments and biological systems. The dual EWG nature significantly lowers the pKa of the conjugate acid, rendering the pyridine nitrogen exceptionally poor at hydrogen bonding as an acceptor.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Descriptor |
| IUPAC Name | 1-(4-Methyl-5-nitropyridin-2-yl)ethanone |
| Chemical Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Topological Polar Surface Area (TPSA) | 75.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitro O₂, Ketone O, Pyridine N) |
| Predicted LogP | 1.45 |
| Physical State | Pale yellow to tan crystalline solid |
| Electronic Character | Highly electron-deficient (π-acidic) |
Electronic Effects and Chemical Reactivity
The reactivity of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is governed by orthogonal electronic effects:
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π-Deficiency: The synergistic electron-withdrawing effect of the C5-nitro and C2-acetyl groups severely depletes the electron density of the pyridine ring. This renders the ring highly resistant to Electrophilic Aromatic Substitution (EAS) but exceptionally primed for Nucleophilic Aromatic Substitution (SNAr), particularly if functionalized with a halogen at the C6 position.
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Steric Shielding: The C4-methyl group provides localized steric hindrance. In downstream cross-coupling or substitution reactions at C5 (post-reduction), this methyl group dictates the conformational geometry of incoming bulky substituents, an effect heavily leveraged in the design of selective kinase inhibitors[1].
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Chemoselective Vulnerability: The molecule possesses two reducible centers: the ketone and the nitro group. Designing synthetic routes requires strict chemoselectivity to prevent over-reduction, a common pitfall in pyridine-2-carboxaldehyde and acetyl derivatives[3].
Validated Experimental Protocols
As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure mechanistic fidelity and high-yield execution.
Protocol A: Synthesis via Pd-Catalyzed Stille Coupling
Direct acylation of an electron-deficient pyridine is thermodynamically unfavorable. Therefore, we utilize a masked acetyl group via a Stille cross-coupling.
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Step 1: Reagent Preparation & Degassing
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Action: In a Schlenk flask, combine 2-bromo-4-methyl-5-nitropyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with argon three times.
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Causality: Palladium(0) catalysts are highly susceptible to oxidative quenching. Rigorous exclusion of oxygen ensures the oxidative addition step of the catalytic cycle proceeds without catalyst degradation.
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Step 2: Cross-Coupling Execution
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Action: Inject anhydrous toluene followed by tributyl(1-ethoxyvinyl)tin (1.2 eq). Heat the mixture to 90°C for 12 hours.
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Causality: The ethoxyvinyl stannane acts as a nucleophilic enol ether equivalent, bypassing the impossible electrophilic acylation of the nitro-pyridine ring.
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Step 3: Acidic Hydrolysis & Self-Validation
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Action: Cool the reaction to 25°C. Add 2M HCl and stir vigorously for 2 hours to hydrolyze the enol ether to the target ketone.
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Self-Validation Check: The reaction's success is self-validated via LC-MS. The intermediate enol ether will cleanly disappear, replaced by a sharp peak at m/z 181.1 [M+H]⁺. TLC will show a distinct polarity shift due to the unmasking of the highly polar ketone.
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Step 4: Isolation
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Action: Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
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Protocol B: Chemoselective Nitro Reduction (Béchamp Method)
To utilize this scaffold in drug discovery, the nitro group must often be reduced to an amine to allow for subsequent amide coupling or cyclization[1],[3].
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Step 1: Reaction Assembly
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Action: Dissolve 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (1.0 eq) in a 3:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).
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Causality: Standard catalytic hydrogenation (Pd/C, H₂) carries a high risk of reducing the C2-ketone to a secondary alcohol. The Fe/NH₄Cl system provides absolute chemoselectivity, reducing only the nitro group via single-electron transfer mechanisms.
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Step 2: Thermal Activation
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Action: Heat the suspension to 80°C for 4 hours.
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Step 3: Workup & Self-Validation
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Action: Filter the hot mixture through a Celite pad to remove insoluble iron oxides. Concentrate the filtrate.
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Self-Validation Check: The starting nitroaromatic compound exhibits a distinct yellow hue. The successful reduction is visually validated by a shift to a colorless/pale solution. Spectroscopically, IR analysis will confirm the absolute disappearance of the asymmetric N-O stretch at ~1530 cm⁻¹ and the emergence of primary amine N-H stretches at ~3300–3400 cm⁻¹.
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Downstream Applications in Drug Discovery
The strategic value of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone lies in its capacity to serve as a versatile core in medicinal chemistry.
Derivatives of 4-methyl-5-nitropyridine are critical intermediates in the multigram-scale synthesis of highly selective DNA-PK inhibitors, such as AZD7648, where the precise positioning of the methyl and nitrogen groups dictates the molecule's binding affinity in the kinase hinge region[1]. Furthermore, similar substituted nitropyridines have been patented as core scaffolds for inhibitors of the Notch signaling pathway, offering therapeutic avenues for Notch-dependent cancers that have developed resistance to standard γ-secretase inhibitors[2]. The ability to selectively reduce the nitro group to an amine allows for the rapid assembly of complex thiosemicarbazones and triazoles[3].
Synthetic Workflow and Scaffold Integration
Workflow for the synthesis and application of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.
References
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Cai, T., Yang, X., Wang, X., et al. "An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648." Chemical Papers 78 (5) 3213–3222 (2024). Available at:[Link]
- "Inhibitors of notch signalling pathway and use thereof in treatment of cancers." Google Patents, WO2020208139A1.
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"Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
